Potassium (2-bromophenylsulfonamido)methyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

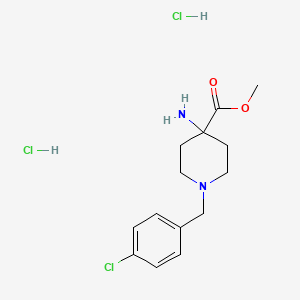

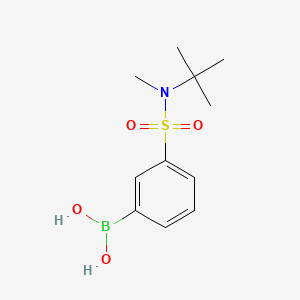

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is a versatile chemical compound used in scientific research. It has a molecular weight of 356.01 . Its unique properties make it suitable for various applications, including catalysis, organic synthesis, and medicinal chemistry.

Molecular Structure Analysis

The IUPAC name for this compound is potassium ({[(2-bromophenyl)sulfonyl]amino}methyl) (trifluoro)borate (1-) . The InChI code is 1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7 (6)16 (14,15)13-5-8 (10,11)12;/h1-4,13H,5H2;/q-1;+1 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.01 . It is stored in a freezer to maintain its stability .

Aplicaciones Científicas De Investigación

-

Catalysis and Organic Synthesis

- Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is used in various catalysis and organic synthesis processes.

- The compound is often used as a reagent in these processes due to its unique properties.

- The exact methods of application or experimental procedures can vary widely depending on the specific synthesis or catalysis process being performed.

- The outcomes of these processes can also vary, but the use of this compound can often lead to more efficient and effective reactions.

-

- Organotrifluoroborates, including Potassium (2-bromophenylsulfonamido)methyltrifluoroborate, have been used in cross-coupling reactions .

- These reactions involve the formation of carbon-carbon bonds, and organotrifluoroborates have been found to offer unique reactivity patterns that complement other available organoboron reagents .

- In these reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

- As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .

-

- Potassium (2-bromophenylsulfonamido)methyltrifluoroborate has been used in heteroatom conversion .

- This process involves the conversion of one heteroatom to another, and organotrifluoroborates have been found to offer unique reactivity patterns that complement those of other available organoboron reagents .

- In these reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

- As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .

-

Synthesis of Novel Building Blocks

- New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

- The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, in contrast to many boronic acids and boronate esters .

- Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

-

- Although a general method for the coupling of alkoxymethyltrifluoroborates with heteroaryl chlorides was not disclosed, a few select examples have been demonstrated for the cross-coupling of potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate with heteroaryl chlorides and bromides .

- This process involves the formation of carbon-heteroatom bonds, and organotrifluoroborates have been found to offer unique reactivity patterns that complement those of other available organoboron reagents .

- In these reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

- As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .

-

Carbon–Carbon Bond-Forming Processes

- Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .

- Several desirable features afford them inherent advantages over other boronic acid derivatives .

- For example, new methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

- The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, in contrast to many boronic acids and boronate esters .

- Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

Propiedades

IUPAC Name |

potassium;[(2-bromophenyl)sulfonylamino]methyl-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBPIWIQDNUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)